molecular formula C10H10N2O2S B012344 4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) CAS No. 106429-20-3

4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)

Cat. No.: B012344
CAS No.: 106429-20-3
M. Wt: 222.27 g/mol
InChI Key: RTZHEQRECNAMDJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is an organic compound belonging to the benzothiazole family Benzothiazoles are bicyclic compounds consisting of a benzene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate typically involves the reaction of 2-amino-6-methylbenzothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: A precursor in the synthesis of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate.

    2-Aminothiazole-4-carboxylate:

Uniqueness

Methyl 2-amino-6-methylbenzothiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

106429-20-3

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12)

InChI Key

RTZHEQRECNAMDJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC

Synonyms

4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.303 mol) of methyl 2-amino-5-methylbenzoate are dissolved in 300 ml of glacial acetic acid, and 120.6 g (1.24 mol) of potassium thiocyanate--dissolved in 200 ml of glacial acetic acid--are added. At 10° C., 17.42 ml (0.335 mol) of bromine are added dropwise, and the mixture is then stirred without cooling for 2 hours. The suspension is tipped into 3 l of ice-water, while stirring, and the precipitated product is filtered off with suction and washed with dilute sodium carbonate solution and water. The filter cake is suspended in H2O and the suspension is stirred at 100° C. overnight. After cooling, the product is filtered off with suction, washed with H2O and dried at 40° C. in vacuo.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
120.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
17.42 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

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